tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[4-(bromomethyl)bicyclo[222]octan-1-yl]methyl}carbamate is an organic compound that features a tert-butyl carbamate group attached to a bromomethyl-substituted bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl-substituted bicyclo[2.2.2]octane derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an aldehyde or carboxylic acid .
Scientific Research Applications
tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl [4-(bromomethyl)benzyl]carbamate: Similar structure but with a benzyl group instead of a bicyclo[2.2.2]octane.
tert-Butyl (4-bromobutyl)carbamate: Features a linear butyl chain rather than a bicyclic structure.
Uniqueness
tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H26BrNO2 |
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Molecular Weight |
332.28 g/mol |
IUPAC Name |
tert-butyl N-[[4-(bromomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate |
InChI |
InChI=1S/C15H26BrNO2/c1-13(2,3)19-12(18)17-11-15-7-4-14(10-16,5-8-15)6-9-15/h4-11H2,1-3H3,(H,17,18) |
InChI Key |
XXGJLRXHCIGEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)CBr |
Origin of Product |
United States |
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